Lumifusidic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

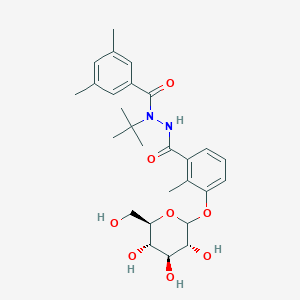

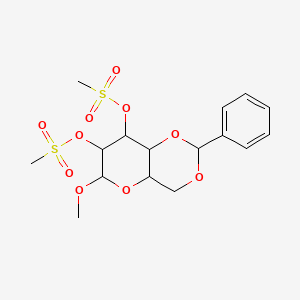

Lumifusidic Acid is a derivative of Fusidic Acid, a bacteriostatic antibiotic. Fusidic Acid was first isolated from the fungus Fusidium coccineum in 1960. This compound retains many of the antibacterial properties of its parent compound and is used primarily in the treatment of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lumifusidic Acid involves the chemical modification of Fusidic Acid. The exact synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce Fusidic Acid, followed by chemical modification to obtain this compound. The fermentation process uses specific strains of Fusidium coccineum, and the subsequent chemical modification is carried out in specialized reactors under stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Lumifusidic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the this compound molecule.

Reduction: This reaction can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .

Scientific Research Applications

Lumifusidic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the effects of structural modifications on antibacterial activity.

Biology: Employed in studies investigating bacterial protein synthesis and resistance mechanisms.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).

Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Lumifusidic Acid exerts its antibacterial effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Fusidic Acid: The parent compound of Lumifusidic Acid, known for its antibacterial properties.

Chlorogenic Acid: Another compound with antibacterial activity, though it operates through different mechanisms.

Gallic Acid: Known for its antioxidant and antibacterial properties.

Uniqueness: this compound is unique in its specific mechanism of action, targeting the elongation factor G in bacterial protein synthesis. This specificity reduces the likelihood of cross-resistance with other antibiotics, making it a valuable tool in the fight against antibiotic-resistant bacteria .

Properties

Molecular Formula |

C31H48O6 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI Key |

IECPWNUMDGFDKC-UEVMROTKSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)

![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)